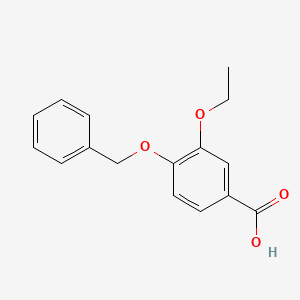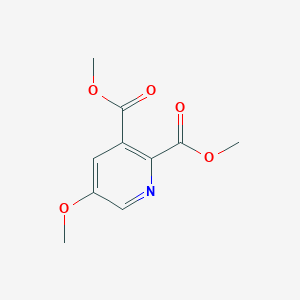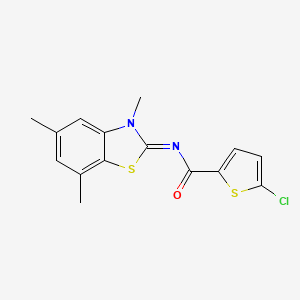![molecular formula C17H16O3 B2674402 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid CAS No. 178406-64-9](/img/structure/B2674402.png)
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness industry due to its alleged ability to enhance endurance and performance.
作用机制
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, which results in improved energy metabolism and endurance. It also has anti-inflammatory effects and can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism. It also increases the number of mitochondria in muscle cells, which enhances endurance. In addition, it has anti-inflammatory effects and can inhibit the growth of cancer cells.
实验室实验的优点和局限性
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid has several advantages for lab experiments, including its ability to enhance endurance and improve energy metabolism. It can be used to study the effects of PPARδ activation on gene expression and cellular metabolism. However, it is important to note that this compound has been banned by the World Anti-Doping Agency (WADA) and is considered a performance-enhancing drug. Therefore, its use in lab experiments should be carefully monitored and regulated.
未来方向
There are several future directions for research on 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid. One area of interest is its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Additional studies are needed to determine its safety and efficacy in humans. Another area of interest is its anti-inflammatory and anti-cancer properties. Further research is needed to investigate its potential use as a therapeutic agent for these conditions. Finally, more studies are needed to understand the long-term effects of this compound on human health and performance.
合成方法
The synthesis of 3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid involves several steps, including the condensation of 4-(2-Phenylethoxy)benzaldehyde with malonic acid, followed by esterification and cyclization to form the final product. The process is complex and requires expertise in organic chemistry. Several research articles have been published on the synthesis of this compound, which can be used as a reference for future studies.
科学研究应用
3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid has been extensively studied for its potential applications in various fields of research. In the medical field, it has shown promising results in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, it has been investigated for its potential anti-inflammatory and anti-cancer properties. In the sports and fitness industry, it has been used as a performance-enhancing drug due to its ability to increase endurance and improve muscle metabolism.
属性
IUPAC Name |
(E)-3-[4-(2-phenylethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)11-8-15-6-9-16(10-7-15)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJURNWBQNDZOJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2674322.png)
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2674324.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2674330.png)



![(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate](/img/structure/B2674335.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-butyramidobenzofuran-2-carboxamide](/img/structure/B2674336.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2674338.png)
![5-(indoline-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2674339.png)
![2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2674342.png)